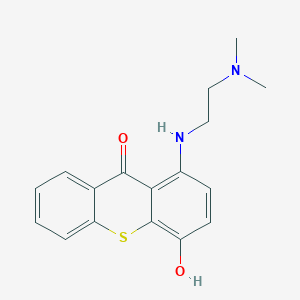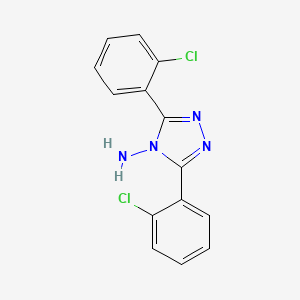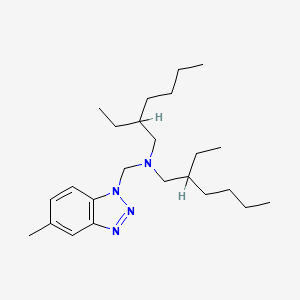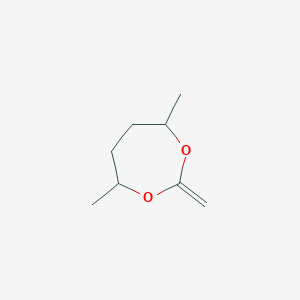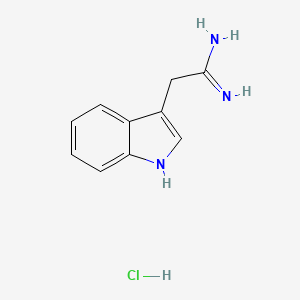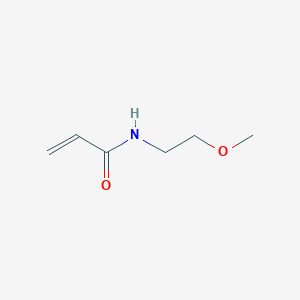
N-(2-methoxyethyl)acrylamide
Overview
Description
N-(2-methoxyethyl)acrylamide: is an organic compound with the molecular formula C6H11NO2. It is a derivative of acrylamide, where the amide nitrogen is substituted with a 2-methoxyethyl group. This compound is known for its applications in polymer chemistry, particularly in the synthesis of thermoresponsive polymers.
Mechanism of Action
Target of Action
N-(2-methoxyethyl)acrylamide (MOEAm) is primarily used in the synthesis of polymers . Its primary targets are therefore the molecules it interacts with during polymerization, such as other monomers or initiators .
Mode of Action
MOEAm can undergo group-transfer polymerization (GTP), a controlled/living polymerization method . In this process, MOEAm is initiated by compounds like Me2EtSiH in the hydrosilylation-promoted method or silylketene acetal (SKA) in the conventional method . The interaction between MOEAm and these initiators leads to the formation of poly(N,N-bis(2-methoxyethyl)acrylamide) (PMOEAm) .
Biochemical Pathways
The polymerization of MOEAm affects the thermoresponsive properties of the resulting polymer . The degree of polymerization and the structure of the polymer (homo- or copolymer) can influence the cloud point temperature (Tcp), a measure of the polymer’s thermoresponsive behavior .
Result of Action
The polymerization of MOEAm results in the formation of PMOEAm, a thermoresponsive polymer . This means that the polymer can change its physical properties in response to changes in temperature .
Action Environment
The action of MOEAm and the properties of the resulting PMOEAm can be influenced by environmental factors. For example, the Tcp of PMOEAm can be affected by the presence of salts, with different anions causing shifts in the Tcp . Additionally, the Tcp can be influenced by the hydrophilicity of other blocks in block copolymers .
Biochemical Analysis
Biochemical Properties
N-(2-methoxyethyl)acrylamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted . The specific enzymes, proteins, and biomolecules it interacts with are not mentioned in the available literature.
Molecular Mechanism
The available literature does not provide a thorough explanation of how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(2-methoxyethyl)acrylamide can be synthesized through the reaction of acryloyl chloride with 2-methoxyethylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process includes careful control of reaction conditions to ensure high yield and purity. The product is then purified through techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: N-(2-methoxyethyl)acrylamide undergoes various chemical reactions, including:
Polymerization: It can polymerize to form poly(this compound), which is a thermoresponsive polymer.
Substitution Reactions: The methoxyethyl group can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used in the polymerization process.
Substitution Reactions: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products:
Polymerization: The major product is poly(this compound).
Substitution Reactions: Depending on the reagents used, various substituted derivatives of this compound can be formed.
Scientific Research Applications
N-(2-methoxyethyl)acrylamide has a wide range of applications in scientific research:
Polymer Chemistry: It is used to synthesize thermoresponsive polymers that exhibit a lower critical solution temperature (LCST) behavior.
Biomedical Applications: These polymers are explored for drug delivery systems due to their ability to respond to temperature changes.
Material Science: The compound is used in the development of smart materials that can change properties in response to environmental stimuli.
Comparison with Similar Compounds
N,N-dimethylacrylamide: Another acrylamide derivative used in polymer synthesis.
N,N-bis(2-ethoxyethyl)acrylamide: Similar in structure but with ethoxyethyl groups instead of methoxyethyl.
Uniqueness: N-(2-methoxyethyl)acrylamide is unique due to its specific balance of hydrophilic and hydrophobic properties, making it particularly useful for creating thermoresponsive polymers with precise control over their phase transition temperatures .
Properties
IUPAC Name |
N-(2-methoxyethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-3-6(8)7-4-5-9-2/h3H,1,4-5H2,2H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHJKWNSLAKEPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60475058 | |
| Record name | N-(2-methoxyethyl)acrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60475058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81666-02-6 | |
| Record name | N-(2-methoxyethyl)acrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60475058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
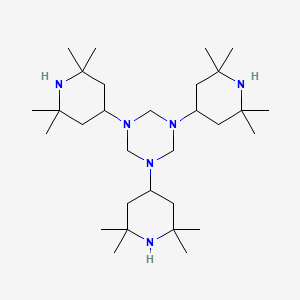
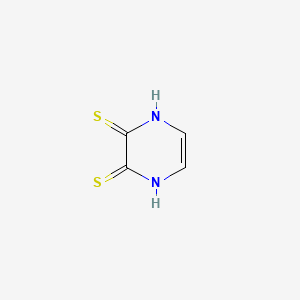
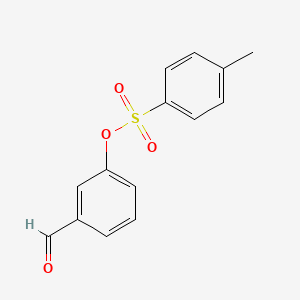
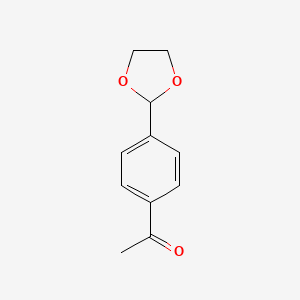
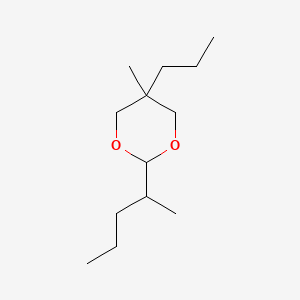
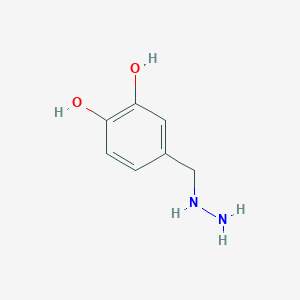
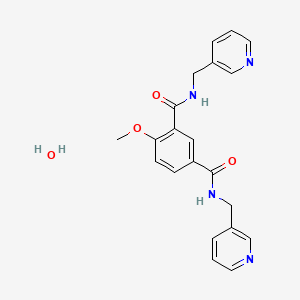
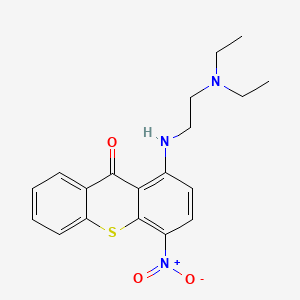
![7-Amino-1-{[2-(diethylamino)ethyl]amino}-4-methyl-9H-thioxanthen-9-one](/img/structure/B3057431.png)
